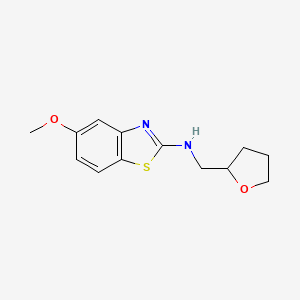

5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

Historical Context and Development of Benzothiazole Derivatives

Benzothiazole derivatives have been a cornerstone of heterocyclic chemistry since their discovery in the late 19th century. The foundational work of A.W. Hofmann in 1879, who synthesized 2-chloro- and 2-phenylbenzothiazoles, established this bicyclic scaffold as a versatile platform for chemical innovation. The fusion of a benzene ring with a thiazole moiety imparts unique electronic properties, enabling diverse applications ranging from vulcanization accelerators in rubber production to bioactive agents in pharmaceuticals.

The evolution of benzothiazole chemistry accelerated in the 20th century with the discovery of natural derivatives such as 6-hydroxybenzothiazole-5-acetic acid (antibiotic C304A) and firefly luciferin, highlighting their biological relevance. By the 21st century, over 200 patents had been filed for benzothiazole-based therapeutics, underscoring their importance in drug discovery. Key milestones include the development of riluzole for amyotrophic lateral sclerosis and pramipexole for Parkinson’s disease, both leveraging the benzothiazole core’s ability to modulate neurological targets.

Significance of 5-Methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine in Chemical Research

5-Methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105194-53-3) represents a structurally novel benzothiazole derivative with dual functionalization:

- Methoxy group at position 5 of the benzothiazole ring, enhancing electron density and influencing π-π stacking interactions.

- Tetrahydrofuran-2-ylmethyl side chain at the 2-amino position, introducing stereochemical complexity and hydrogen-bonding capabilities.

This compound has emerged as a focal point in medicinal chemistry due to its potential to overcome limitations of earlier benzothiazoles, such as poor solubility and metabolic instability. Studies suggest that the tetrahydrofuran moiety improves blood-brain barrier penetration, making it a candidate for neurotherapeutic applications. Its synthesis via catalytic methods (e.g., samarium triflate-mediated cyclization) demonstrates advances in sustainable heterocyclic chemistry.

Overview of Benzothiazole Chemistry

The benzothiazole scaffold (C₇H₅NS) exhibits distinctive physicochemical properties:

Modern synthetic strategies for 2-aminobenzothiazoles include:

- Condensation routes : 2-Aminothiophenol + aldehydes/ketones under oxidative conditions (e.g., iodine/DMSO).

- Cross-coupling : Buchwald-Hartwig amination for N-alkylation.

- Green chemistry : Solvent-free microwave-assisted cyclization.

For 5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, optimized protocols use tetrahydrofurfurylamine in nucleophilic displacement reactions with 5-methoxy-2-chlorobenzothiazole precursors.

Research Objectives and Scope

This review addresses three critical research dimensions:

- Synthetic optimization : Developing atom-efficient routes for 5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine production.

- Structure-activity relationships (SAR) : Correlating substituent effects (methoxy vs. ethoxy, tetrahydrofuran vs. tetrahydropyran) with bioactivity.

- Therapeutic potential : Evaluating kinase inhibition (e.g., ATR, CaMKII) and antimicrobial efficacy against multidrug-resistant pathogens.

Emerging data position this compound as a multifunctional scaffold, with recent studies demonstrating IC₅₀ values of 24–32 nM against calcium/calmodulin-dependent protein kinase II (CaMKII), a target in neurodegenerative and cardiovascular diseases.

Properties

IUPAC Name |

5-methoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-16-9-4-5-12-11(7-9)15-13(18-12)14-8-10-3-2-6-17-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSHZSHSKRWVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901176784 | |

| Record name | 5-Methoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901176784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105194-41-9 | |

| Record name | 5-Methoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901176784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a nucleophilic substitution reaction, where the benzothiazole derivative is reacted with tetrahydrofuran-2-ylmethyl chloride in the presence of a base like sodium hydride.

Formation of the Final Product:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The benzothiazole ring can be reduced under hydrogenation conditions to form a dihydrobenzothiazole derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of dihydrobenzothiazole derivatives.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

5-Methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine exhibits significant biological activities, making it a candidate for further research in various fields:

Anticancer Properties

Research indicates that compounds within the benzothiazole class exhibit significant anticancer activity. In studies involving various cancer cell lines, including HCT116 and HeLa cells, this compound demonstrated promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 10 |

| This compound | HeLa | 10 |

These findings suggest that the compound effectively reduces cell viability at concentrations around 10 µM, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The benzothiazole derivatives are also being investigated for their antimicrobial properties. The presence of the methoxy group and tetrahydrofuran moiety may enhance the interaction with microbial targets, leading to increased efficacy against various pathogens.

Applications in Research and Industry

- Medicinal Chemistry : Used as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.

- Chemical Synthesis : Serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

- Material Science : Investigated for developing new materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Biological Activity

5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic compound belonging to the benzothiazole class, which is recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of 5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is C13H16N2O2S. The structure features a benzothiazole core, a methoxy group, and a tetrahydrofuran moiety, which may influence its biological activity and interaction with various molecular targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Core : Reacting 2-aminothiophenol with an aldehyde or ketone.

- Methoxy Group Introduction : Methylation using methyl iodide.

- Tetrahydrofuran Attachment : Nucleophilic substitution with tetrahydrofuran-2-ylmethyl chloride.

Anticancer Properties

Research indicates that compounds within the benzothiazole class exhibit significant anticancer activity. In studies involving various cancer cell lines, including HCT116 and HeLa cells, 5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine demonstrated promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine | HCT116 | 10 |

| 5-Methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine | HeLa | 10 |

These findings suggest that the compound effectively reduces cell viability at concentrations around 10 µM, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The benzothiazole derivatives have also been evaluated for antimicrobial properties. Studies have shown that compounds similar to 5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine exhibit activity against various bacterial strains. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .

The biological effects of 5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine are attributed to its ability to bind to specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of the methoxy and tetrahydrofuran groups may enhance binding affinity and selectivity towards these targets.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study evaluated a series of benzothiazole derivatives for their ability to inhibit ATR kinase, a key regulator in DNA damage response. The results indicated that modifications in the benzothiazole structure could lead to enhanced anticancer properties .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. The study highlighted the potential for developing new antibiotics based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

- Methodology :

- Benzothiazole core formation : Cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with carbonyl sources (e.g., chloroacetic acid) under reflux. Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) can improve efficiency compared to conventional heating .

- Functionalization : Introduce the methoxy group via nucleophilic substitution (e.g., methoxide on a halogenated precursor) and alkylate the amine at position 2 using tetrahydrofurfuryl bromide in the presence of a base (e.g., K₂CO₃ in DMF at 80°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to achieve >95% purity.

Q. How can the crystal structure and molecular conformation of this compound be validated?

- Methodology :

- Single-crystal X-ray diffraction (XRD) : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, N–H⋯N hydrogen bonds may form centrosymmetric dimers, as observed in related benzothiazole derivatives .

- Spectroscopic techniques : Confirm structure via /-NMR (e.g., methoxy singlet at ~3.8 ppm, benzothiazole aromatic protons at 6.8–7.5 ppm) and high-resolution mass spectrometry (HR-MS) for molecular ion validation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., Pseudomonas aeruginosa) using 96-well plates .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116 colon cancer) with IC₅₀ calculations .

- Enzyme inhibition : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism .

Advanced Research Questions

Q. How can computational methods guide structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., TLX nuclear receptor or bacterial virulence factors). Validate with co-crystallized ligand data .

- QSAR modeling : Corrogate electronic (HOMO/LUMO), steric (molar refractivity), and thermodynamic (logP) descriptors with bioactivity data from analogs .

Q. What strategies mitigate challenges in regioselective functionalization of the benzothiazole core?

- Methodology :

- Protecting groups : Temporarily block the amine at position 2 with Boc (tert-butoxycarbonyl) to direct methoxy substitution to position 5. Deprotect later with TFA .

- Catalytic systems : Use Pd-catalyzed C–H activation for direct methoxylation under mild conditions (e.g., Pd(OAc)₂, Cu(OAc)₂, and O₂ as oxidant) .

Q. How do solvent polarity and temperature affect intermolecular interactions in crystallographic studies?

- Methodology :

- Variable-temperature XRD : Analyze thermal expansion coefficients and hydrogen-bond stability (e.g., compare data at 100 K vs. 298 K) .

- Solvent screening : Test crystallization in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents to influence packing motifs.

Q. What analytical techniques resolve contradictions in reported bioactivity data for benzothiazole derivatives?

- Methodology :

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation time, cell passage number) to minimize variability .

- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.